4-Hydroxystilbene
Description
Overview of Stilbenoid Compounds and Their Research Significance
Stilbenoids are a class of naturally occurring phenolic compounds characterized by a C6-C2-C6 backbone, which consists of two aromatic rings linked by an ethylene (B1197577) bridge. nih.gov They are synthesized by a variety of plants in response to environmental stressors such as microbial infection and UV radiation, classifying them as phytoalexins. The research significance of stilbenoids is vast, with numerous studies exploring their diverse biological activities, including antioxidant, anti-inflammatory, and anti-proliferative properties. nih.gov The most well-known stilbenoid, resveratrol (B1683913), has been the subject of extensive research, paving the way for the investigation of other members of this chemical family.
Structure
3D Structure
Properties
IUPAC Name |
4-[(E)-2-phenylethenyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O/c15-14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-11,15H/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVLMUEOXQBUPAH-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2022464 | |
| Record name | trans-4-Hydroxystilbene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2022464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6554-98-9, 3839-46-1 | |
| Record name | trans-4-Hydroxystilbene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6554-98-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxystilbene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48625 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Hydroxystilbene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43309 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | trans-4-Hydroxystilbene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2022464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Stilben-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.209 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | p-styrylphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.804 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-HYDROXYSTILBENE, TRANS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S6E4ZX5JSS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Derivatization Strategies for 4 Hydroxystilbene
Established Approaches for 4-Hydroxystilbene (B177177) Synthesis
Several foundational synthetic strategies have been employed to efficiently produce this compound, emphasizing stereoselectivity and the utilization of biocatalysis.
Stereoselective Synthetic Routes (e.g., One-Pot Reactions)
Stereoselective synthesis is crucial for obtaining the desired trans (E) isomer of this compound, which is often associated with greater biological activity. One notable approach involves a one-pot reductive elimination of the carbonyl function in 2-phenyl-1-(4-hydroxyphenyl)ethan-1-one and its derivatives tandfonline.comtandfonline.com. This method, utilizing sodium borohydride (B1222165) (NaBH₄) followed by concentrated hydrochloric acid (HCl), has been reported to achieve 100% stereoselectivity for the trans isomer, producing the target compound in high yields tandfonline.comtandfonline.com. Another one-pot strategy integrates condensation, decarboxylation, and Heck coupling steps simultaneously, aiming for enhanced product yields and reduced reaction times google.com.
Palladium-Catalyzed Heck Reactions
The Heck reaction, a palladium-catalyzed carbon-carbon coupling reaction, is a cornerstone in the synthesis of stilbenes, including this compound tandfonline.comuliege.benih.gov. This method typically involves the coupling of an aryl halide (such as 4-bromophenol) with styrene (B11656) or a vinylphenol derivative in the presence of a palladium catalyst uliege.betcichemicals.comresearchgate.net. Various palladium sources, including palladium(II) acetate (B1210297), and different ligands have been employed to optimize reaction conditions, yielding trans-4-hydroxystilbene with varying efficiencies, such as a 57% yield reported using palladium(II) acetate, 4-bromophenol, and styrene tcichemicals.com. Phenol (B47542) diazonium salts can also serve as coupling partners in Heck reactions with styrenes for the synthesis of phenolic stilbenes researchgate.net.
Table 1: Comparison of Established Synthetic Routes for this compound
| Method | Key Reaction/Catalyst | Stereoselectivity | Reported Yield (Typical) | Key Reference(s) |
| One-Pot Reductive Elimination | Reductive elimination of carbonyls (NaBH₄/HCl) | 100% trans | High (e.g., 91%) | tandfonline.com, tandfonline.com |
| Chemoenzymatic (PAD + Heck) | Phenacrylate decarboxylase (PAD) + Pd-catalyzed Heck | Generally trans | ~15-54% (overall) | mdpi.com, d-nb.info, nih.gov, mdpi.com, nih.gov, researchgate.net, semanticscholar.org |
| Palladium-Catalyzed Heck Reaction (Direct) | Aryl halide + Styrene/Vinylphenol + Pd catalyst | Typically trans | Varies widely | tandfonline.com, tcichemicals.com, uliege.be, researchgate.net |
Advanced Synthesis Techniques
Modern synthetic chemistry leverages advanced techniques to enhance efficiency, scalability, and control in the production of valuable compounds like this compound.
Continuous Flow Systems for Chemical Synthesis
Continuous flow systems offer significant advantages for chemical synthesis, including improved heat and mass transfer, enhanced safety, and easier scale-up compared to batch processes mdpi.commdpi.comresearchgate.net. The chemoenzymatic tandem reaction, combining enzymatic decarboxylation with a Heck coupling, has been successfully implemented in continuous flow reactors. For example, systems utilizing immobilized phenacrylate decarboxylase and heterogeneous palladium catalysts have been optimized for the synthesis of this compound, achieving yields of approximately 25% over extended operational periods mdpi.commdpi.comsemanticscholar.org. Novel approaches have also explored the use of 3D-printed agarose-based modules for biocatalytic flow reactors, integrating PAD with subsequent Heck reactions to produce this compound with yields around 14.7% on a milligram scale d-nb.infonih.govnih.govresearchgate.net. These flow systems allow for precise control over reaction parameters such as temperature and residence time, leading to improved yields and selectivity semanticscholar.orgresearchgate.net.
Table 2: Continuous Flow Synthesis Parameters for this compound
| System/Approach | Reactor Type | Key Enzyme/Catalyst | Key Conditions | Reported Yield (Overall) | Operational Duration | Key Reference(s) |
| Chemoenzymatic Tandem Reaction (PAD + Heck) | Packed bed reactor / 3D-printed modules | Encapsulated PAD (e.g., B. subtilis, Enterobacter spec.) + Heterogeneous Pd | Temp: 30-160°C; pH optimization; Flow rate optimization | ~15-54% | ~16h - 60h | mdpi.com, d-nb.info, nih.gov, mdpi.com, nih.gov, researchgate.net, semanticscholar.org |
| Two-Step Synthesis in Continuous Flow | Millireactor | Not specified for enzymatic step, but implies a multi-step process | Solvent: DCM or NADES; Temp: 40-45°C; Residence Time: 10-20 min | ~27-28% (selectivity) | Not specified | researchgate.net |
Synthesis of this compound Oligomers and Dimers
The synthesis of oligomeric and dimeric forms of 4-hydroxystilbenes, particularly those derived from resveratrol (B1683913), involves oxidative coupling reactions. These methods often mimic natural biosynthetic pathways and utilize various oxidants and catalysts. For example, the oxidative dimerization of resveratrol using silver(I) acetate in methanol (B129727) has been reported to yield its (E)-dehydrodimer nih.govacs.orgacs.orgresearchgate.net. Other methods involve laccase-catalyzed oxidative dimerization followed by treatment with organic oxidants like DDQ unimore.it, or the use of potassium hexacyanoferrate(III) as a catalyst for the oxidative coupling of hydroxystilbenes to produce indane stilbene (B7821643) dimers mdpi.com. These approaches are valuable for generating complex stilbene derivatives with potential biological activities.
Biochemical and Molecular Mechanisms of Action of 4 Hydroxystilbene
Regulation of Cell Cycle Progression and Apoptosis
4-Hydroxystilbene (B177177) has demonstrated a significant impact on cell cycle progression, primarily by inducing cell cycle arrest, which can precede apoptosis.
Studies have shown that this compound (also referred to as 4HST) can inhibit cell growth and induce cell cycle arrest, specifically in the S-phase, in melanoma cells researchgate.netacs.org. This arrest is accompanied by the upregulation of cyclins A, E, and B1 researchgate.netacs.org. Other stilbenes, such as pterostilbene (B91288), have also been shown to induce G1 cell cycle arrest in colon cancer cells, associated with the upregulation of p21 protein mdpi.com. Furthermore, stilbene (B7821643) compounds, in general, have been linked to S-phase arrest through mechanisms involving DNA damage and the activation of the ATM-Chk2-p53 axis mdpi.com. The ability of this compound to arrest cells in the S-phase suggests interference with DNA replication or cell cycle checkpoint control researchgate.netacs.org.
Table 1: Cell Cycle Regulation by this compound and Related Stilbenes
| Compound | Cell Cycle Phase Affected | Observed Effect | Associated Molecular Markers | Citation |
| This compound (4HST) | S-Phase | Arrest | Upregulation of Cyclins A, E, and B1 | researchgate.netacs.org |
| Stilbenes (general) | S-Phase | Arrest | DNA damage, ATM/Chk2/p53 activation | mdpi.com |
| Pterostilbene | G1-Phase | Arrest | Upregulation of p21 protein | mdpi.com |
| Baneh extract | G0/G1-Phase | Arrest | Downregulation of Cyclin D1 and CDK4 | d-nb.info |
Activation of Apoptotic Cascades (e.g., Caspases, PARP Cleavage)
This compound has been identified as a compound capable of inducing apoptosis, a programmed cell death process crucial for cellular homeostasis and the elimination of damaged or unwanted cells. This induction is mediated through the activation of key executioner enzymes within the apoptotic cascade. Studies indicate that this compound, similar to related stilbenoids, can promote the cleavage and activation of caspases, particularly caspase-9 and caspase-3 researchgate.netacs.orgnih.gov. The activation of caspase-9 initiates the intrinsic apoptotic pathway, which subsequently leads to the activation of effector caspases like caspase-3 frontiersin.orgmdpi.com.
A critical downstream event in this process is the proteolytic cleavage of Poly(ADP-ribose) polymerase 1 (PARP-1) by activated caspases nih.govmdpi.com. PARP-1 is a DNA repair enzyme, and its cleavage into specific fragments serves as a hallmark of apoptotic cell death. Research has demonstrated that this compound can lead to increased PARP cleavage, signifying its role in initiating and executing apoptotic signaling researchgate.netresearchgate.netncl.edu.tw. The observed increase in cleaved caspase-9, caspase-3, and cleaved PARP in cellular models treated with related stilbenoids suggests a conserved mechanism for this compound researchgate.netresearchgate.net.
Table 1: Apoptosis Induction Mechanisms Associated with Stilbenes (including this compound context)
| Mechanism | Observed Effect | Reference(s) |
| Caspase-9 Activation | Increased cleavage/activation | researchgate.netnih.gov |
| Caspase-3 Activation | Increased cleavage/activation | researchgate.netacs.orgnih.gov |
| PARP Cleavage | Increased cleavage | researchgate.netresearchgate.netncl.edu.tw |
Modulation of Bcl-2 Family Proteins (e.g., Bcl-2/Bax Ratio)
The Bcl-2 protein family is central to regulating the intrinsic apoptotic pathway by controlling mitochondrial membrane integrity. This compound and its structural analogs have been shown to influence the balance of these proteins, which are critical determinants of cell fate. Studies suggest that stilbenoids, including those related to this compound, can increase the Bcl-2/Bax ratio researchgate.netresearchgate.netmdpi.com. Bcl-2 is an anti-apoptotic protein that promotes cell survival, while Bax is a pro-apoptotic protein that facilitates cell death by promoting mitochondrial outer membrane permeabilization frontiersin.orgmdpi.commdpi.com. An elevated Bcl-2/Bax ratio typically indicates a shift towards cell survival by inhibiting the release of pro-apoptotic factors like cytochrome c from the mitochondria researchgate.netmdpi.com. Conversely, a decreased ratio favors apoptosis. Therefore, by modulating this ratio, this compound may contribute to cellular responses that either promote survival or, in conjunction with other signals, facilitate apoptosis.
Table 2: Modulation of Bcl-2 Family Proteins by Stilbenes (including this compound context)
| Protein/Ratio | Observed Effect | Reference(s) |
| Bcl-2/Bax Ratio | Increased (favoring cell survival/anti-apoptotic) | researchgate.netresearchgate.netmdpi.com |
Influence on Cyclin-Dependent Kinases (CDKs) and Cyclins
This compound has been implicated in regulating cell cycle progression, leading to effects such as growth inhibition and cell cycle arrest. Research indicates that this compound, along with resveratrol (B1683913), can induce arrest in the S-phase of the cell cycle in melanoma cells acs.orgresearchgate.net. This cell cycle perturbation is associated with an upregulation of cyclins A, E, and B1, which are key regulators of cell cycle progression, and a concurrent reduction in the proportion of cells in the G0/G1 and G2/M phases acs.orgresearchgate.net.
The mechanism underlying this effect often involves the modulation of cyclin-dependent kinases (CDKs) and their inhibitors. For example, resveratrol has been shown to induce G1-phase arrest by upregulating the CDK inhibitor p21WAF1/CIP1 and decreasing the expression of cyclins D1, D2, and E, as well as CDKs 2, 4, and 6 nih.gov. This modulation of the cyclin-CDK machinery is critical for controlling cell cycle transitions, particularly the G1/S phase checkpoint nih.govnih.govkhanacademy.orgwikipedia.org. The structural importance of the 4'-hydroxystyryl moiety for these cell cycle effects has been noted, suggesting a direct role for this compound in these regulatory processes acs.orgresearchgate.net.
Table 3: Cell Cycle Regulation by Stilbenes (including this compound context)
| Cell Cycle Component | Observed Effect | Reference(s) |
| S-phase | Arrest | acs.orgresearchgate.net |
| G0/G1 phase | Decrease | acs.orgresearchgate.net |
| G2/M phase | Decrease | acs.orgresearchgate.net |
| Cyclins A, E, B1 | Upregulation | acs.orgresearchgate.net |
| p21WAF1/CIP1 | Induction (observed with Resveratrol, mechanism relevant to this compound) | nih.gov |
| Cyclin D1, D2, E | Decrease (observed with Resveratrol) | nih.gov |
| CDK2, CDK4, CDK6 | Decrease (observed with Resveratrol) | nih.gov |
Antioxidant and Oxidative Stress Modulatory Mechanisms
Direct Scavenging of Reactive Oxygen Species (ROS)
This compound possesses significant antioxidant properties, primarily attributed to its direct capacity to scavenge reactive oxygen species (ROS) and other free radicals researchgate.netmdpi.comnih.gov. It has demonstrated efficacy in neutralizing radicals such as DPPH• (2,2-diphenyl-1-picryl-hydrazyl) and hydroxyl radicals (•OH) researchgate.netmdpi.comnih.govresearchgate.netijpsonline.comjlu.edu.cnmdpi.comresearchgate.net. In DPPH• scavenging assays, this compound exhibited IC50 values in the range of 38.5 to 39.6 µM nih.gov. While other related stilbenoids like piceatannol (B1677779) and oxyresveratrol (B150227) have shown stronger scavenging activity in comparative studies, this compound still displays notable free radical scavenging capabilities researchgate.netnih.gov. The antioxidant potential is largely due to its phenolic hydroxyl group, particularly the one located at the para position, which stabilizes the resultant phenoxyl radical through electron delocalization nih.govcapes.gov.broup.comnih.gov. The presence of hydroxyl groups generally enhances free radical scavenging activity, with the para-hydroxyl group being particularly reactive mdpi.comnih.govcapes.gov.br.
Table 4: Direct Antioxidant Activity of this compound
| Radical Scavenged | Assay Method | Metric | Value | Reference(s) |
| DPPH• | DPPH assay | IC50 | 38.5 µM | nih.gov |
| DPPH• | DPPH assay | IC50 | 39.6 µM | nih.gov |
| •OH | EPR | IC50 | 38.5 µM | mdpi.com |
| •OH | EPR | IC50 | 39.6 µM | mdpi.com |
| DPPH• | DPPH assay | % Scavenged | 6.25% (relative) | researchgate.net |
Reactivity with Peroxyl Radicals and Bond Dissociation Enthalpy (BDE)
The antioxidant mechanism of this compound involves elementary reactions with oxidizing radicals, including peroxyl radicals, often through a hydrogen atom transfer (HAT) mechanism from its phenolic O-H bond researchgate.netrsc.orgrsc.orgacs.org. This process generates a phenoxyl radical, whose stability is influenced by the delocalization of the unpaired electron across the stilbene's conjugated system rsc.orgrsc.orgacs.org. While specific Bond Dissociation Enthalpy (BDE) values for this compound are not explicitly detailed in the provided literature, studies on similar stilbenes indicate that the strength of the O-H bond is a critical factor in their antioxidant efficacy acs.org. The para-hydroxyl group in this compound is considered a key determinant of its radical scavenging activity due to its contribution to radical stabilization nih.govcapes.gov.broup.comnih.gov. Research suggests that the trans isomer is generally more reactive towards peroxyl radicals than its cis counterpart, partly due to more effective delocalization of the unpaired electron in the trans-formed phenoxyl radical acs.org.
Activation of Antioxidant Defense Pathways (e.g., Nrf2/HO-1)
In addition to direct radical scavenging, this compound and related stilbenes can enhance the cellular defense against oxidative stress by activating endogenous antioxidant signaling pathways. A key pathway involved in this cellular protection is regulated by the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) nih.govmdpi.com. Nrf2 orchestrates the expression of a broad spectrum of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1), superoxide (B77818) dismutase (SOD), and glutathione (B108866) peroxidase mdpi.comfrontiersin.orgcancer.gov.
Pterostilbene, a methylated analog of resveratrol and structurally similar to this compound, is known to activate the Nrf2 pathway, leading to the upregulation of target genes like HO-1 and NQO1, thereby boosting cellular antioxidant capacity frontiersin.org. Although direct studies specifically detailing this compound's activation of the Nrf2 pathway are not extensively covered in the provided snippets, its structural relationship to known Nrf2 activators like resveratrol and pterostilbene suggests a potential role in this mechanism nih.govmdpi.comfrontiersin.orgcancer.govebi.ac.uknih.gov. By engaging these intrinsic defense mechanisms, stilbenes can provide a more robust and sustained defense against oxidative damage frontiersin.orgcancer.gov.
Table 5: Nrf2 Pathway Activation by Stilbenes (including this compound context)
| Pathway Component / Target | Observed Effect | Reference(s) |
| Nrf2 Signaling | Activation (indirectly, via related stilbenes) | nih.govmdpi.comfrontiersin.orgcancer.govebi.ac.uknih.gov |
| HO-1 Expression | Upregulation (indirectly, via pterostilbene) | frontiersin.org |
| Antioxidant Enzymes (e.g., SOD) | Increased expression (indirectly, via pterostilbene) | frontiersin.orgcancer.gov |
Protection against Mitochondrial Oxidative Damage
Mitochondria, the powerhouses of the cell, are crucial for energy production but are also susceptible to oxidative damage, which can lead to cellular dysfunction and apoptosis. Stilbenoids, including this compound, have demonstrated potential in mitigating mitochondrial damage. Studies suggest that these compounds can protect against oxidative stress by targeting key molecules within the mitochondria. Specifically, research indicates that stilbenoids can target proteins such as Bax and Bcl-2, which are involved in regulating mitochondrial integrity and apoptosis, thereby inhibiting mitochondrial dysfunction researchgate.net. Furthermore, some stilbenes have been shown to reduce intracellular reactive oxygen species (ROS) levels, a major contributor to oxidative stress, potentially through pathways like the PI3K/Akt signaling cascade researchgate.net. While specific data for this compound's direct impact on mitochondrial ATP levels or membrane potential is less detailed in the provided literature compared to other aspects, its classification as a stilbenoid with antioxidant properties positions it as a potential modulator of mitochondrial health under oxidative stress conditions researchgate.netnih.govmdpi.com.
Interaction with Biological Macromolecules and Enzymes
This compound engages with various biological macromolecules, notably influencing the activity and expression of critical cellular targets. Its interactions with the estrogen receptor alpha and monoamine oxidases highlight its potential as a modulator of hormonal signaling and neurotransmitter metabolism.
Binding to Estrogen Receptor Alpha
This compound exhibits significant interaction with Estrogen Receptor alpha (ERα), a key protein in regulating gene expression and cellular processes, particularly in hormone-sensitive tissues like the breast researchgate.netresearchgate.net. Studies have confirmed that this compound binds to ERα researchgate.netresearchgate.net. Research comparing the estrogenic activity of various stilbene derivatives, including this compound (4-HS), found that 4-HS displayed moderate estrogenic activity, with the order of agonism for ERα being 3,4'-dihydroxystilbene > 4,4'-dihydroxystilbene (B84347) > this compound > resveratrol nih.gov. This indicates that the specific hydroxylation pattern on the stilbene structure influences its affinity and activity at the ERα binding site nih.gov. The structural features of this compound, particularly the presence of hydroxyl groups on the phenyl rings, are believed to be critical for its interaction with ERα, similar to other known estrogen receptor modulators nih.govnih.gov.
Table 1: Relative Estrogen Receptor Alpha (ERα) Agonism of Stilbene Derivatives
| Compound | Relative ERα Agonism |
| 3,4'-DHS | High |
| 4,4'-DHS | High |
| 4-HS (this compound) | Moderate |
| Resveratrol (RSV) | Moderate-Low |
*Data adapted from comparative studies on stilbene derivatives' ERα agonism nih.gov.
Inhibition of Monoamine Oxidase (MAO-A and MAO-B)
Monoamine oxidases (MAOs) are enzymes critical for the metabolism of neurotransmitters like dopamine, serotonin, and norepinephrine. Inhibiting MAOs is a therapeutic strategy for conditions such as depression and Parkinson's disease wikipedia.orgcriver.com. While direct, specific IC50 values for this compound's inhibition of MAO-A and MAO-B are not extensively detailed in the provided snippets, related stilbenes have demonstrated significant inhibitory activity. Resveratrol, a close analog, exhibits inhibitory effects on MAOs, showing selectivity for MAO-A with an IC50 of 0.313 µM nih.gov. Furthermore, studies on resveratrol analogs have revealed potent and selective inhibition of MAO-B. For instance, a specific analog (compound 4) demonstrated potent MAO-B inhibition with an IC50 of 0.01 µM, compared to resveratrol's IC50 > 100 µM for MAO-B researchgate.netmdpi.com. This suggests that the stilbene scaffold, including structures related to this compound, possesses the capacity to modulate MAO activity, with variations in substitution patterns influencing potency and selectivity nih.govresearchgate.netmdpi.com.
Table 2: Monoamine Oxidase (MAO) Inhibition Activity of Resveratrol and an Analog
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | MAO-B Selectivity Index (MAO-A/MAO-B) |
| Resveratrol (RSV) | 13.5 | > 100 | N/A |
| Resveratrol Analog (Compound 4) | 0.43 | 0.01 | 43 |
Effects on Gene Expression and Protein Regulation
This compound influences cellular processes by modulating gene expression and protein levels. Its impact on cell cycle regulators, such as cyclins, and its potential role in regulating pathways associated with estrogen receptor signaling are notable.
In human melanoma cells (SK-Mel-28), 4-hydroxy-trans-stilbene (4HST), a form of this compound, has been shown to inhibit cell growth. This inhibition was accompanied by the upregulation of cyclins A, E, and B1, leading to an irreversible arrest of melanoma cells in the S-phase of the cell cycle. This effect was dependent on the presence of the 4'-hydroxystyryl moiety, underscoring its importance for these specific cellular modulations acs.orgresearchgate.net.
Furthermore, research into estrogen receptor signaling indicates that compounds affecting ERα expression can influence cancer cell growth researchgate.net. While not directly attributed to this compound in the provided snippets, studies on related compounds suggest that modulation of ERα protein and mRNA levels, along with downstream signaling pathways like AKT and ERK, can occur, impacting cancer cell proliferation researchgate.net.
Table 3: Effects of 4-Hydroxy-trans-stilbene (4HST) on Cell Cycle Regulatory Proteins
| Effect on Cell Cycle | Specific Proteins Affected | Observation |
| Growth Inhibition | - | Dose- and time-dependent inhibition of cell growth |
| Cell Cycle Arrest | Cyclins A, E, B1 | Upregulation of cyclins A, E, and B1, leading to S-phase arrest |
*Data derived from studies on 4-hydroxy-trans-stilbene in melanoma cells acs.orgresearchgate.net.
Biological Activities in Preclinical and in Vitro Research Models
Anticancer Activities (In Vitro and Animal Models)
Research in non-human and non-clinical settings has explored the potential of 4-Hydroxystilbene (B177177) and its derivatives as agents against cancer. These investigations have focused on the compound's effects on cancer cell growth, its ability to prevent the spread of tumors, and its potential role in cancer prevention.
Inhibition of Cancer Cell Proliferation and Viability
In laboratory settings, this compound and related compounds have demonstrated the ability to inhibit the growth and survival of various cancer cell lines. The presence of a hydroxyl group at the 4-position of the stilbene (B7821643) structure is considered important for this antiproliferative effect. nih.gov Studies have shown that these compounds can interfere with the processes of cell division and induce programmed cell death, known as apoptosis.
For instance, in studies involving colorectal tumor (SW480) and hepatoblastoma (HepG2) cell lines, synthetic E-stilbenes with a 4-hydroxy group were evaluated for their antiproliferative activity. nih.gov One derivative, which has a hydroxy group at position 4 and a methoxy (B1213986) group at position 4', was found to cause an accumulation of SW480 cells in the S phase of the cell cycle, similar to the effects of resveratrol (B1683913). nih.gov Another compound, with hydroxy groups at positions 4 and 4' and a methoxy group at position 3, also led to an increase in the S phase. nih.gov The antiproliferative effect of the 4-phenol group is thought to be related to its action on DNA polymerases alpha and gamma. nih.gov
Derivatives such as Pterostilbene (B91288) (trans-3,5-dimethoxy-4-hydroxystilbene) have also been shown to inhibit cancer cell proliferation by targeting various pathways, including the inhibition of telomerase activity, which is crucial for the immortalization of cancer cells. nih.govnih.gov In general, stilbene compounds have been observed to enhance apoptosis, senescence, and cell cycle arrest in cancer cells. nih.gov
| Compound/Derivative | Cancer Cell Line | Observed Effect | Mechanism Highlighted |
|---|---|---|---|
| E-4-hydroxy-4'-methoxystilbene | SW480 (Colorectal) | Induces accumulation of cells in S phase | Cell cycle disturbance nih.gov |
| E-4,4'-dihydroxy-3-methoxystilbene | SW480 (Colorectal) | Leads to an increase of S phase | Cell cycle disturbance nih.gov |
| Pterostilbene (trans-3,5-dimethoxy-4-hydroxystilbene) | Various cancer cells | Inhibits cell proliferation, induces apoptosis | Inhibition of hTERT expression/activity nih.govresearchgate.net |
| 4,4'-dihydroxy-trans-stilbene (DHS) | LLC (Lewis Lung Carcinoma) | Potent inhibition on cell growth, induction of apoptosis | Impairment of cell cycle progression researchgate.netresearchgate.net |
Anti-Metastatic and Anti-Tumorigenic Properties
In addition to inhibiting cell proliferation, certain hydroxystilbenes have shown potential in preventing the spread of cancer (metastasis) and the formation of tumors in animal models.
One study investigated synthetic dihydroxystilbenes and found that 2,3- and 4,4'-dihydroxystilbene (B84347) could inhibit tumor growth and metastasis to the lungs in mice. nih.gov The proposed mechanism for these effects involves the inhibition of lymphangiogenesis (the formation of new lymphatic vessels, which tumors use to spread) and the regulation of M2 macrophage activation and differentiation. nih.gov M2 macrophages are a type of immune cell that can promote tumor growth and metastasis. nih.gov
Another resveratrol analogue, 4,4′-dihydroxy-trans-stilbene (DHS), demonstrated potent inhibition of cancer invasion and metastasis in both mouse and zebrafish lung cancer models. researchgate.net In the murine model, DHS significantly inhibited tumor volume and liver metastatic lesions. researchgate.net The compound also markedly inhibited the migration and invasion of Lewis Lung Carcinoma (LLC) cells in vitro. researchgate.net These findings suggest that hydroxystilbenes may interfere with the complex processes that allow cancer cells to invade surrounding tissues and colonize distant organs.
| Compound | Animal Model | Primary Outcome | Proposed Mechanism of Action |
|---|---|---|---|
| 2,3- and 4,4'-dihydroxystilbene | LM8-bearing mice | Inhibited tumor growth and lung metastasis nih.gov | Anti-lymphangiogenesis and regulation of M2 macrophage differentiation nih.gov |
| 4,4'-dihydroxy-trans-stilbene (DHS) | Murine lung cancer model | Inhibited tumor volume and reduced liver metastatic lesions researchgate.net | Inhibition of cell migration and invasion researchgate.net |
| 4,4'-dihydroxy-trans-stilbene (DHS) | Zebrafish tumor model | Inhibited lung cancer cell dissemination, invasion, and metastasis researchgate.net | Not specified in the study researchgate.net |
Chemopreventive Potential
Chemoprevention refers to the use of agents to inhibit, delay, or reverse the process of carcinogenesis. Stilbenes, including derivatives of this compound, have been investigated for such potential. nih.gov The chemopreventive activity of these compounds is often attributed to their ability to interfere with molecular signaling pathways involved in the initiation, promotion, and progression of cancer. researchgate.net
Pterostilbene, a natural dimethyl ether analogue of resveratrol, has been studied for its chemopreventive properties. nih.govresearchgate.net Research suggests it exerts these effects through various mechanisms, including anti-inflammatory actions. mdpi.com For example, pterostilbene has been shown to reduce tumor incidence in animal models of colon carcinogenesis, an effect linked to its ability to inhibit inflammation. mdpi.com The anticancer effects of stilbene compounds, in general, are associated with their ability to enhance apoptosis, senescence, and cell cycle arrest, while inhibiting the invasion and metastasis of cancer cells. nih.gov These compounds have been shown to affect all stages of carcinogenesis, from initiation to progression. nih.gov
Neuroprotective Effects (In Vitro and Animal Models)
Preclinical research has also explored the potential of this compound and its analogues to protect nerve cells from damage and degeneration, which are hallmarks of various neurodegenerative diseases.
Protection against Amyloid-β Induced Neurotoxicity
Amyloid-β (Aβ) peptides are central to the pathology of Alzheimer's disease, as their aggregation is believed to cause neuronal damage and death. Several studies have investigated whether stilbenes can counteract this neurotoxicity.
Research on rat primary cortical neurons has shown that trans-4-hydroxystilbene, along with resveratrol and piceatannol (B1677779), can offer neuroprotective effects against Aβ-induced toxicity. nih.gov These effects are linked to the compounds' ability to scavenge free radicals, reduce intracellular reactive oxygen species (ROS), and support cell survival through the PI3K/Akt signaling pathway. nih.gov
Furthermore, novel synthetic stilbene derivatives have been designed to modulate both the toxicity and structure of Aβ oligomers. frontiersin.orgescholarship.org These bifunctional compounds aim to inhibit the growth and toxicity of Aβ aggregates while also combating the oxidative stress they induce. escholarship.orgresearchgate.net In a human neuroblastoma cell line (MC65) that produces Aβ, these stilbene-based compounds were able to provide protection against cell death. frontiersin.org
Attenuation of Neurotoxin-Induced Damage (e.g., MPP+, 6-OHDA)
The neurotoxins 1-methyl-4-phenylpyridinium (MPP+) and 6-hydroxydopamine (6-OHDA) are commonly used in laboratory models to mimic the dopaminergic neuron loss seen in Parkinson's disease. mdpi.comkuleuven.be Studies have examined the ability of this compound derivatives to protect against the damage caused by these toxins.
One study synthesized methylated resveratrol derivatives and found that pinostilbene (B20863) (3,4'-dihydroxy-5-methoxystilbene) demonstrated a potent neuroprotective effect against 6-OHDA-induced neurotoxicity, as indicated by a reduction in cell death markers. suny.edu
Another compound, Tetrahydroxystilbene glucoside (TSG), has been shown to protect dopaminergic neurons from 6-OHDA-induced neurotoxicity in both in vivo rat models and in vitro primary neuron-glia co-cultures. nih.govnih.gov Daily injections of TSG in rats for two weeks significantly protected these neurons and suppressed the activation of microglia, which are immune cells in the brain that contribute to neuroinflammation. nih.gov The neuroprotective effects of TSG were associated with the attenuation of microglia activation and the subsequent release of pro-inflammatory factors. nih.govnih.gov
| Compound | Neurotoxin | Research Model | Key Finding |
|---|---|---|---|
| Pinostilbene | 6-OHDA | In vitro cell culture | Marked attenuation of LDH release and caspase-3-like activity suny.edu |
| Tetrahydroxystilbene glucoside (TSG) | 6-OHDA | Rat model (in vivo) | Significantly protected DA neurons and suppressed microglia activation nih.gov |
| Tetrahydroxystilbene glucoside (TSG) | 6-OHDA | Primary neuron-glia co-cultures (in vitro) | Ameliorated DA neuronal damage nih.gov |
Impact on Neuronal Apoptosis and Neuroinflammation
Trans-4-hydroxystilbene has demonstrated significant neuroprotective capabilities in preclinical research by mitigating the effects of neurotoxicity and neuroinflammation. In studies involving rat primary cortex neurons, this compound has been shown to counteract β-amyloid (Aβ)-induced neurotoxicity, a key factor in the pathology of Alzheimer's disease. rsc.org
One of the primary mechanisms of its neuroprotective action is the reduction of intracellular reactive oxygen species (ROS). rsc.org By scavenging these harmful free radicals, this compound helps to alleviate oxidative stress, a major contributor to neuronal damage. This antioxidant activity is crucial in preventing the cascade of events that leads to programmed cell death, or apoptosis. rsc.orgnih.gov
Research has shown that trans-4-hydroxystilbene can inhibit the activation of key apoptotic proteins. Specifically, it has been observed to suppress the activation of caspase-9 and caspase-3, enzymes that play a central role in the execution phase of apoptosis. researchgate.net The compound also influences the expression of Bcl-2 family proteins, which are critical regulators of the apoptotic pathway. nih.gov
Furthermore, the neuroprotective effects of this compound are linked to the modulation of specific signaling pathways within the neurons. The PI3K/Akt signaling pathway, which is vital for cell survival and growth, is one such pathway influenced by this stilbenoid. rsc.org By activating this pathway, this compound can help to protect neurons from damage and promote their survival. rsc.org
In the context of neuroinflammation, which is characterized by the activation of microglia and the subsequent release of pro-inflammatory factors, stilbenoids have shown the ability to intervene. researchgate.netmdpi.com Derivatives of this compound, such as 2,3,5,4'-Tetrahydroxystilbene-2-O-β-D-glucoside (TSG), have been found to reduce the release of pro-inflammatory molecules like TNFα, IL-1β, and nitric oxide (NO) from activated microglia. researchgate.netmdpi.com This is achieved in part by inhibiting the NF-κB signaling pathway, a key regulator of the inflammatory response. researchgate.net
Anti-inflammatory Properties
Stilbenoids, including this compound and its derivatives, are recognized for their potent anti-inflammatory effects, which are attributed to their ability to modulate various signaling pathways involved in the inflammatory process. youtube.commdpi.comnih.gov These compounds can influence the production of inflammatory mediators and the activity of immune cells.
One of the key mechanisms by which stilbenes exert their anti-inflammatory action is through the modulation of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. youtube.comsemanticscholar.org These pathways are central to the expression of a wide range of pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. By inhibiting these pathways, stilbenoids can effectively reduce the transcription of these inflammatory factors, thereby dampening the inflammatory response. youtube.comsemanticscholar.org
For instance, pterostilbene, a dimethylated derivative of resveratrol, has been shown to significantly suppress the induction of inflammation-related genes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in response to inflammatory stimuli. semanticscholar.org This suppression is mediated through the inhibition of the p38 MAPK pathway. semanticscholar.org
The anti-inflammatory effects of stilbenoids are also linked to their antioxidant properties. nih.gov Inflammation and oxidative stress are often intertwined, with each process capable of promoting the other. By scavenging reactive oxygen species (ROS), stilbenoids can break this cycle and reduce inflammation. nih.gov
Furthermore, some stilbenoids have been found to target specific enzymes involved in the inflammatory cascade. Piceatannol, a hydroxylated metabolite of resveratrol, has been identified as a selective inhibitor of spleen tyrosine Syk kinase, an enzyme involved in inflammatory signaling. nih.gov
Antimicrobial and Antifungal Activities
Stilbene derivatives have been recognized for their antimicrobial and antifungal properties, acting as phytoalexins, which are antimicrobial compounds produced by plants to defend against pathogens. researchgate.net The structure of these compounds, particularly the presence and position of hydroxyl and methoxy groups, plays a crucial role in their biological activity.
The antimicrobial action of stilbenes is attributed to several mechanisms. One proposed mechanism is the disruption of microbial cell membranes, leading to increased permeability and leakage of cellular contents. The lipophilic nature of some stilbene derivatives, enhanced by the presence of methoxy groups, may facilitate their penetration into the fungal cell membrane.
Research has shown that certain this compound derivatives exhibit activity against a range of bacteria and fungi. For example, derivatives with fluorine substituents have shown enhanced antibacterial effects, which may be due to increased permeability into the bacterial membrane. researchgate.net The presence of a hydroxyl group on the A ring of the stilbene structure is considered important for antimicrobial activity.
In terms of antifungal activity, some methoxylated derivatives of this compound, such as pterostilbene, have demonstrated stronger antifungal properties than their non-methoxylated counterparts like resveratrol. This increased activity is thought to be related to their greater ability to penetrate the lipophilic fungal cell membrane. Stilbenoids have shown inhibitory activity against various filamentous fungi, including mycotoxigenic species.
It has also been observed that stilbene derivatives can work in synergy with existing antibiotics, potentially enhancing their efficacy.
Anti-Aging Effects (e.g., in Caenorhabditis elegans Models)
Certain derivatives of this compound have been shown to possess anti-aging properties in preclinical models, most notably in the nematode Caenorhabditis elegans. researchgate.net These compounds have been observed to extend the lifespan of these organisms, suggesting a potential for pharmacological anti-aging interventions. researchgate.net
One of the key findings is that specific synthetic stilbene derivatives can increase the mean lifespan of C. elegans. researchgate.net This effect is linked to their ability to reduce the accumulation of reactive oxygen species (ROS) in vivo, thereby mitigating oxidative stress, a major contributor to the aging process. researchgate.net In addition to extending lifespan, these compounds have also been shown to improve the mobility of aged nematodes. researchgate.net
The anti-aging effects of these stilbenoids are dependent on several evolutionary conserved genetic pathways. Studies using mutant strains of C. elegans have demonstrated the necessity of the transcription factors DAF-16 (the worm ortholog of mammalian FOXO) and SKN-1 (the ortholog of Nrf2), as well as the sirtuin SIR-2.1, for the antioxidant and lifespan-extending effects of these compounds. researchgate.netnih.gov
Interestingly, while the activity of DAF-16 and SKN-1 is required, short-term treatment with these stilbenes did not appear to alter the cellular localization of these transcription factors. researchgate.net This suggests that the mechanism of action may be more complex than simply promoting the nuclear translocation of these protective factors.
The involvement of SIR-2.1 is significant as sirtuins are known to be key regulators of aging and longevity in a variety of organisms. nih.gov The finding that the lifespan extension by these compounds is dependent on SIR-2.1 suggests that they may act, at least in part, by mimicking the effects of caloric restriction, a well-known intervention for extending lifespan. nih.gov
Estrogenic Activity in Cellular and Animal Models
The estrogenic potential of this compound has been evaluated in both cellular and animal research models, demonstrating its ability to mimic the effects of estrogen.
Animal studies have corroborated these in vitro findings. In a uterotrophic bioassay conducted in ovariectomized mice, the administration of trans-4-hydroxystilbene led to a notable increase in both the absolute and relative weight of the uterus. researchgate.net Furthermore, this uterine response was accompanied by a measurable increase in the thickness of the uterine epithelial cell layers, providing further evidence of its estrogen-like effects in a whole-animal system. researchgate.net
| Model System | Assay Type | Key Findings | Reference |
|---|---|---|---|
| MCF-7 Human Breast Cancer Cells | Estrogen Reporter Assay | Demonstrated moderate estrogenic activity. | jst.go.jpresearchgate.net |
| Rat Uterus Tissue | Estrogen Receptor Binding Assay | Showed moderate binding activity to the estrogen receptor. | jst.go.jpresearchgate.net |
| Ovariectomized B6C3F1/Crj Female Mice | Uterotrophic Bioassay | Increased absolute and relative uterus weight; increased thickness of epithelial cell layers. | researchgate.net |
In Vitro Cytogenetic Activity and Genotoxicity
The cytogenetic and genotoxic profile of this compound has been investigated to understand its potential to interact with and damage genetic material.
In a comparative study of resveratrol and its analogues, trans-4-hydroxystilbene was assessed for its activity in a Chinese hamster cell line (CHL). nih.gov The results indicated clear, concentration-dependent positive responses in three distinct cytogenetic tests: the chromosomal aberration (CA) test, the micronucleus (MN) test, and the sister chromatid exchange (SCE) test. nih.gov
Notably, the genotoxicity of trans-4-hydroxystilbene was found to be equal to or stronger than that of resveratrol. nih.gov Among the analogues tested that possessed a 4'-hydroxy group, this compound, which has the simplest chemical structure in this subgroup, was identified as the most genotoxic. nih.gov These findings led researchers to suggest that the presence of a 4'-hydroxy group is an essential structural feature for the genotoxic activity of stilbene compounds. nih.gov
| Model System | Assay Type | Result | Reference |
|---|---|---|---|
| Chinese Hamster Cell Line (CHL) | Chromosomal Aberration (CA) Test | Positive, concentration-dependent response. | nih.gov |
| Chinese Hamster Cell Line (CHL) | Micronucleus (MN) Test | Positive, concentration-dependent response. | nih.gov |
| Chinese Hamster Cell Line (CHL) | Sister Chromatid Exchange (SCE) Test | Positive, concentration-dependent response. | nih.gov |
Metabolism and Biotransformation of 4 Hydroxystilbene
Hydroxylation and Derivatization Pathways
Hydroxylation represents a key initial step in the metabolism of 4-Hydroxystilbene (B177177), leading to the formation of more polar derivatives. This is often followed by other modifications, such as methoxylation.
In preclinical studies involving rabbits, this compound has been shown to readily undergo hydroxylation to form 4,4′-dihydroxystilbene. nih.gov This conversion establishes this compound as a direct metabolic precursor to this dihydroxylated analog. Furthermore, it serves as an intermediate in the formation of methylated derivatives of 3,4-dihydroxystilbene in the same animal model. nih.gov The biotransformation of (E)-4-hydroxystilbene to (E)-4,4'-dihydroxystilbene has also been observed. Studies in guinea pigs have indicated a similar pattern of hydroxylation, while in mice, the yield of 4,4′-dihydroxystilbene from trans-stilbene (B89595) (a precursor to this compound) was found to be limited. nih.gov
Table 1: Key Hydroxylated and Methoxylated Metabolites of this compound
| Precursor | Metabolite | Species Studied | Key Findings |
|---|---|---|---|
| This compound | 4,4′-dihydroxystilbene | Rabbit, Guinea Pig | Ready conversion observed, establishing a direct metabolic pathway. nih.gov |
| This compound | Methylated analogues of 3,4-dihydroxystilbene | Rabbit | This compound acts as an intermediate in their formation. nih.gov |
Role of Hepatic Cytochrome P450 Enzymes (e.g., CYP1A1/2, CYP2B1)
The hepatic cytochrome P450 (CYP) enzyme system plays a pivotal role in the oxidative metabolism of a wide range of xenobiotics, including stilbenoids. Specific isoforms of this enzyme family are responsible for the hydroxylation of this compound.
Research has demonstrated that the metabolism of trans-stilbene to its hydroxylated derivatives, such as this compound and 4,4'-dihydroxystilbene (B84347), is mediated by cytochrome P450 enzymes. researchgate.net In studies utilizing rat liver microsomes, the isoforms CYP1A1 and CYP1A2 have been identified as key players in this oxidative process. researchgate.net The activity of these enzymes in metabolizing trans-stilbene was found to be significantly higher in microsomes from rats treated with 3-methylcholanthrene, a known inducer of CYP1A enzymes. researchgate.net Furthermore, recombinant human CYP1A1 and CYP1A2 have been shown to exhibit oxidase activity towards trans-stilbene, leading to the formation of its hydroxylated metabolites. researchgate.net While direct studies on the metabolism of this compound by CYP2B1 are not extensively documented, the broad substrate specificity of this enzyme suggests a potential role in the biotransformation of stilbene (B7821643) compounds.
Glucosidation and Conjugation Reactions
Following initial oxidative metabolism, this compound and its metabolites can undergo phase II conjugation reactions, such as glucosidation (glucuronidation) and sulfation. These reactions involve the attachment of polar molecules to the hydroxyl groups of the stilbene, which significantly increases their water solubility and facilitates their elimination from the body.
While direct studies on the glucosidation of this compound in preclinical models are limited, research on structurally related stilbenoids provides strong evidence for this metabolic pathway. For instance, pterostilbene (B91288), a methoxylated analog of this compound, undergoes glucuronidation. nih.gov Similarly, oxyresveratrol (B150227), another hydroxylated stilbene, is readily metabolized to its glucuronide conjugates in both human and rat liver microsomes, with UDP-glucuronosyltransferase (UGT) isoforms UGT1A9 and UGT1A1 being primarily responsible. nih.gov Given the presence of a hydroxyl group, it is highly probable that this compound is also a substrate for UGT enzymes, leading to the formation of this compound glucuronide.
Sulfation is another important conjugation pathway for phenolic compounds. The addition of a sulfonate group, catalyzed by sulfotransferase (SULT) enzymes, further enhances the hydrophilicity of metabolites. Pterostilbene has been shown to be a substrate for sulfation. nih.gov This suggests that this compound is also likely to undergo sulfation as part of its metabolic clearance.
Bioavailability and Pharmacokinetic Considerations in Preclinical Models
The bioavailability and pharmacokinetic profile of this compound are influenced by its absorption, distribution, metabolism, and excretion (ADME) properties. Studies on related stilbene compounds in preclinical models offer valuable insights into what can be expected for this compound.
The oral bioavailability of many stilbenoids is generally low due to extensive first-pass metabolism in the intestine and liver. However, structural modifications, such as methoxylation, can significantly impact bioavailability. For example, pterostilbene, the 3,5-dimethoxy derivative of 4'-hydroxystilbene, exhibits higher oral bioavailability compared to resveratrol (B1683913). researchgate.net In Sprague-Dawley rats, the absolute oral bioavailability of pterostilbene was found to be approximately 12.5%. researchgate.net
Pharmacokinetic studies of various stilbene derivatives in rats and mice have provided key parameters that help in understanding their systemic behavior. For instance, isorhapontigenin, a methoxy-hydroxystilbene, was found to be rapidly absorbed after oral administration in rats, with dose-dependent increases in plasma concentrations. frontiersin.org A study on 4,4′-dihydroxystilbene in Sprague-Dawley rats revealed a very low absolute oral bioavailability of 2.22% when administered as a suspension. researchgate.net However, when solubilized with hydroxypropyl-β-cyclodextrin, the bioavailability increased significantly to 36.3%. researchgate.net This highlights the critical role of formulation in the oral absorption of poorly soluble compounds like this compound and its derivatives.
Table 2: Comparative Oral Bioavailability of Stilbene Compounds in Rats
| Compound | Structure | Oral Bioavailability (%) | Preclinical Model |
|---|---|---|---|
| Pterostilbene | 3,5-dimethoxy-4'-hydroxystilbene | ~12.5 | Sprague-Dawley Rat |
| 4,4′-dihydroxystilbene | 4,4'-dihydroxy-trans-stilbene | 2.22 (suspension) | Sprague-Dawley Rat |
| 4,4′-dihydroxystilbene | 4,4'-dihydroxy-trans-stilbene | 36.3 (in HP-β-CD) | Sprague-Dawley Rat |
These findings suggest that while this compound may have inherent limitations in terms of oral bioavailability due to its metabolic susceptibility, formulation strategies could potentially enhance its systemic exposure.
Analytical and Spectroscopic Methodologies for 4 Hydroxystilbene Research
Chromatographic Techniques for Separation and Quantification
Chromatography is fundamental to the analysis of 4-hydroxystilbene (B177177), enabling its separation from complex mixtures and its precise quantification.
High-Performance Liquid Chromatography (HPLC) is a primary technique for the determination and quantification of this compound and related stilbenoid compounds. springernature.comacgpubs.org Reversed-phase HPLC (RP-HPLC) is the most common modality employed for this purpose. sielc.comnih.gov In this method, a nonpolar stationary phase, typically a C18 column, is used with a polar mobile phase. nih.govnih.gov
The separation is achieved based on the differential partitioning of the analyte between the stationary and mobile phases. The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous component, which may be acidified with formic acid or phosphoric acid to improve peak shape and resolution. sielc.comnih.gov Detection is commonly performed using a UV-Vis or a photodiode array (PDA) detector, with the maximum absorbance for stilbenes typically observed around 300-320 nm. nih.govnih.govresearchgate.net The retention time of this compound under specific chromatographic conditions is a key identifier, while the peak area is proportional to its concentration, allowing for accurate quantification against a standard curve. longdom.org
| Parameter | Description | Common Conditions | Reference |
|---|---|---|---|
| Stationary Phase (Column) | The solid support through which the mobile phase flows. | Reversed-phase C18 (e.g., 250 mm × 4.6 mm, 5 µm) | nih.gov |
| Mobile Phase | The solvent that moves the analyte through the column. | Isocratic or gradient mixture of Acetonitrile/Methanol and Water (often with 0.1-0.5% formic or phosphoric acid) | sielc.comnih.gov |
| Flow Rate | The speed at which the mobile phase passes through the column. | 0.2 - 1.0 mL/min | nih.govpubcompare.ai |
| Detection | The method used to visualize the analyte as it elutes. | UV-Vis or Photodiode Array (PDA) at ~306-320 nm | nih.govnih.gov |
| Temperature | Column oven temperature to ensure reproducibility. | Ambient or controlled (e.g., 35 °C) | pubcompare.ai |
For enhanced sensitivity and selectivity, especially in complex matrices like biological fluids or plant extracts, HPLC is often coupled with tandem mass spectrometry (LC-MS/MS). nih.govresearchgate.net This powerful hyphenated technique combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. springernature.com An electrospray ionization (ESI) source is typically used to generate ions from the eluting analyte, which can be operated in either positive or negative mode. nih.govresearchgate.net
The mass spectrometer separates the ions based on their mass-to-charge ratio (m/z). In tandem MS (MS/MS), a specific precursor ion (e.g., the molecular ion of this compound) is selected and fragmented, and the resulting product ions are detected. This process, known as multiple reaction monitoring (MRM) or selected reaction monitoring (SRM), provides a high degree of specificity and allows for quantification at very low concentrations, minimizing interferences from the matrix. researchgate.net
Spectroscopic Characterization
Spectroscopic methods are indispensable for the structural elucidation and confirmation of this compound's identity.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for elucidating the chemical structure of this compound. Both ¹H NMR and ¹³C NMR are employed to provide detailed information about the carbon-hydrogen framework of the molecule. acgpubs.org
¹H NMR spectra provide information about the number of different types of protons, their chemical environment, and their proximity to other protons. For trans-4-hydroxystilbene, the spectrum shows distinct signals for the aromatic protons on both phenyl rings and the vinylic protons of the ethylene (B1197577) bridge. The large coupling constant (typically J ≈ 16 Hz) between the two vinylic protons is characteristic of the trans configuration. rsc.org
¹³C NMR spectra reveal the number of chemically distinct carbon atoms in the molecule. The spectrum of this compound will show signals for the vinylic carbons and the aromatic carbons, including the carbon atom bearing the hydroxyl group (C-O), which typically resonates further downfield compared to the other aromatic carbons. rsc.org
| Nucleus | Functional Group | Typical Chemical Shift (δ) [ppm] | Reference |
|---|---|---|---|
| ¹H NMR | Phenolic -OH | Variable, typically 8.0 - 9.5 (can exchange with D₂O) | General Knowledge |
| Aromatic C-H | 6.7 - 7.6 | rsc.orgresearchgate.net | |
| Vinylic C-H | 6.8 - 7.2 (J ≈ 16 Hz for trans) | rsc.org | |
| ¹³C NMR | Aromatic C-OH | 155 - 160 | rsc.org |
| Aromatic C-H / C-C | 115 - 140 | rsc.org | |
| Vinylic C-H | 125 - 130 | rsc.org |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands corresponding to its key structural features. The most prominent peaks are due to the stretching vibrations of the hydroxyl group, the aromatic and vinylic C-H bonds, the carbon-carbon double bonds of the rings and the ethylene bridge, and the carbon-oxygen bond of the phenol (B47542) group. nih.gov The broadness of the O-H stretching band is indicative of hydrogen bonding. specac.commasterorganicchemistry.com
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Reference |
|---|---|---|---|---|
| O-H Stretch | Phenolic Hydroxyl | 3550 - 3200 | Strong, Broad | specac.com |
| C-H Stretch | Aromatic | 3100 - 3000 | Medium | vscht.cz |
| C-H Stretch | Vinylic (=C-H) | 3020 - 3100 | Medium | libretexts.org |
| C=C Stretch | Aromatic Ring | 1600 - 1450 | Medium to Strong | vscht.cz |
| C=C Stretch | Alkene | 1680 - 1640 | Medium, Variable | libretexts.org |
| C-O Stretch | Phenol | 1260 - 1180 | Strong | specac.com |
Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. chemicalbook.com For this compound (C₁₄H₁₂O), high-resolution mass spectrometry (HRMS) can confirm its molecular formula by providing a highly accurate mass measurement. nih.gov The molecular weight of this compound is approximately 196.24 g/mol . chemicalbook.com
In addition to determining the molecular weight, MS provides structural information through analysis of fragmentation patterns. When the molecular ion of this compound is subjected to fragmentation (e.g., through collision-induced dissociation in an MS/MS experiment), it breaks into smaller, characteristic fragment ions. The fragmentation of stilbenoids often involves cleavages at the ethylene bridge and losses of small molecules or radicals from the aromatic rings. d-nb.infonih.gov The analysis of these fragmentation pathways helps to confirm the identity of the compound. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy for Reaction Monitoring
Ultraviolet-Visible (UV-Vis) spectroscopy is a highly effective technique for monitoring chemical reactions involving this compound. spectroscopyonline.com This method relies on the principle that the absorbance of light is directly proportional to the concentration of the absorbing species, allowing for real-time tracking of reactants, intermediates, and products. spectroscopyonline.com this compound, like other stilbenoids, possesses a conjugated system of double bonds which gives rise to strong absorption in the UV region. In organic solvents, this compound typically displays an intense, featureless long-wavelength absorption band around 300 nm. nih.gov
Table 1: UV-Vis Absorption Maxima (λmax) for this compound and Related Species
| Compound/Species | λmax (nm) | Solvent/Conditions | Reference |
|---|---|---|---|
| trans-4-Hydroxystilbene | ~300 | Organic Solution | nih.gov |
| trans-Stilbene (B89595) | 294-295.5 | 95% Ethanol | omlc.org |
| cis-Stilbenes | 285 | Not Specified | researchgate.net |
| This compound Phenoxy Radical | 248 | Aqueous (during peroxidase-H2O2 oxidation) | nih.gov |
Structural Elucidation Techniques
X-ray Crystallography for Molecular Structure Determination
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal information about bond lengths, bond angles, and stereochemistry, which is crucial for understanding the structure-activity relationships of molecules like this compound.
Table 2: Representative Crystallographic Data Parameters from a Stilbene (B7821643) Derivative
Data shown for ethyl {4-[(E)-2-(3,4,5-trimethoxyphenyl)vinyl]phenoxy}acetate as an example of the technique's output.
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Monoclinic | researchgate.net |
| Space Group | P21/c | researchgate.net |
| Unit cell dimension a (Å) | 14.881(3) | researchgate.net |
| Unit cell dimension b (Å) | 10.088(2) | researchgate.net |
| Unit cell dimension c (Å) | 13.129(3) | researchgate.net |
| Unit cell angle β (°) | 109.29(3) | researchgate.net |
Advanced Techniques for Mechanistic Studies
Pulse Radiolysis for Studying Radical Reactions
Pulse radiolysis is a powerful technique for generating specific free radicals and studying their subsequent reactions on very short timescales, from picoseconds to seconds. nih.govtaylorfrancis.com This method is particularly well-suited for investigating the mechanisms of redox processes and the role of reactive intermediates in the biological activity of antioxidants like this compound. nih.gov The technique involves exposing a sample to a short, intense pulse of high-energy electrons, which generates reactive species from the solvent, such as hydrated electrons (eaq-) and hydroxyl radicals (•OH). nih.govtaylorfrancis.com
These primary radicals can then react with a solute, such as this compound, to produce its radical cation or other transient species. For example, studies on analogous diselenides show that reaction with •OH radicals can produce radical cations with absorption maxima around 560 nm. nih.gov In the context of stilbenes, pulse radiolysis can be used to generate the stilbene radical anion, which has a characteristic absorption maximum near 500 nm, and to study its subsequent reactions. rsc.org This allows for the direct observation of electron transfer processes and the characterization of transient intermediates, providing crucial insights into the antioxidant mechanisms of this compound. The isomerization of the cis-stilbene (B147466) cation radical to the more stable trans-stilbene cation radical is a key step that can be investigated using such techniques. researchgate.net
Table 3: Transient Species in Radical Reactions Studied by Pulse Radiolysis
| Transient Species | Method of Generation | Characteristic λmax (nm) | Reference |
|---|---|---|---|
| Stilbene Radical Anion (St˙–) | Reaction of trans-stilbene with e–s in THF | 500, 720 | rsc.org |
| Hydroxycyclohexadienyl Radical | Reaction of benzene (B151609) with •OH | Not specified | rsc.org |
| Diselenide Radical Cation | Reaction of diselenides with •OH | ~560 | nih.gov |
Development and Validation of In Vitro Assays for Biological Activity
A wide range of validated in vitro assays are employed to determine the biological activity of this compound and its derivatives. These assays are essential for screening compounds and elucidating their mechanisms of action.
Antioxidant Activity: The antioxidant capacity of stilbenoids is commonly evaluated using several established assays. These include the Oxygen Radical Absorbance Capacity (ORAC), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), 2,2-diphenyl-1-picrylhydrazyl (DPPH), Ferric Reducing Antioxidant Power (FRAP), and Cupric Reducing Antioxidant Capacity (CUPRAC) assays. researchgate.netnih.gov Each assay measures a different aspect of antioxidant activity, providing a comprehensive profile of the compound's ability to neutralize free radicals.
Anti-inflammatory Activity: The anti-inflammatory potential is often assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells. nih.gov A lower IC50 value (the concentration required to inhibit 50% of the activity) indicates greater potency. nih.gov
Neuroprotective Effects: To assess neuroprotective properties, assays that measure the inhibition of key enzymes in the nervous system, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are utilized. nih.gov
Antiproliferative Activity: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay used to measure the cytotoxic or antiproliferative effects of compounds on various cancer cell lines. mdpi.com The results are typically reported as IC50 values.
Table 4: Examples of In Vitro Assays for Biological Activity of Stilbenoids
| Biological Activity | Assay | Endpoint Measured | Example Compound & Result | Reference |
|---|---|---|---|---|
| Antioxidant | ABTS | Radical scavenging activity | Pterostilbene (B91288) ASD: IC50 = 52.37 µg·mL-1 | nih.gov |
| Antioxidant | DPPH | Radical scavenging activity | Pterostilbene ASD: IC50 = 163.43 µg·mL-1 | nih.gov |
| Anti-inflammatory | NO Inhibition (LPS-stimulated cells) | Inhibition of nitric oxide production | Pterostilbene derivative E2: IC50 = 0.7 µM | nih.gov |
| Neuroprotective | AChE/BChE Inhibition | Inhibition of cholinesterase enzymes | Pterostilbene ASD: 39.1% (AChE), 76.9% (BChE) inhibition | nih.gov |
| Antiproliferative | MTT Assay | Cell viability/cytotoxicity | Furanoallocolchicinoids: IC50 in nM range on various cancer cell lines | mdpi.com |
Natural Occurrence, Biosynthesis, and Ecological Role of 4 Hydroxystilbene
Distribution in Plant Species (e.g., Vitis vinifera, Vaccinium spp., Rheum rhaponticum)
4-Hydroxystilbene (B177177) and its derivatives, collectively known as hydroxystilbenes, are naturally occurring phenolic compounds found in a limited but diverse range of plant species. mdpi.comnih.gov Their distribution is not ubiquitous, as the key enzyme in their biosynthesis, stilbene (B7821643) synthase, is not expressed in all plants. nih.gov These compounds have been identified in at least 72 plant species across 12 families. mdpi.com Notable concentrations are found in grapevines (Vitis vinifera), various berries of the Vaccinium genus, and rhubarb (Rheum rhaponticum).
In Vitis vinifera (grapevine), hydroxystilbenes are particularly abundant, with trans-resveratrol being the most well-known example. researchgate.netehu.es These compounds are found in various parts of the plant, including the woods, roots, canes, stems, and leaves, with the highest concentrations typically in the woody parts. mdpi.com While present in healthy tissues, their levels can increase significantly in response to environmental stress. nih.gov The canes, often considered a waste product of viticulture, are a rich source of stilbenes like trans-resveratrol and its dimer, trans-ε-viniferin. nih.gov
The Vaccinium genus, which includes blueberries, cranberries, and lingonberries, also contains a variety of hydroxystilbenes. nih.gov A study of ten Vaccinium species found resveratrol (B1683913) in all of them, including lowbush blueberry (V. angustifolium), highbush blueberry (V. corymbosum), cranberry (V. macrocarpon), and lingonberry (V. vitis-ideae). nih.gov Lingonberry showed the highest resveratrol content, comparable to levels found in grapes. nih.gov Other derivatives, such as pterostilbene (B91288), were identified in rabbiteye blueberry (V. ashei), and piceatannol (B1677779) was found in highbush blueberry. nih.gov
Rheum rhaponticum (rhapontic rhubarb) is distinguished by its high concentration of specific hydroxystilbenes, particularly in its roots. kirj.eealtmeyers.orgmdpi.com The primary derivatives found are rhaponticin and deoxyrhaponticin, along with their aglycones, rhapontigenin (B1662419) and deoxyrhapontigenin. kirj.eemdpi.com Studies have shown that the roots of R. rhaponticum can be a significantly richer source of total hydroxystilbenes compared to other well-known sources. kirj.ee
The following table summarizes the distribution of key this compound derivatives in these representative plant species.
| Plant Species | Specific this compound Derivative(s) Found | Primary Location in Plant |
| Vitis vinifera (Grapevine) | trans-Resveratrol, Piceid, Piceatannol, ε-viniferin | Wood, Canes, Roots, Stems mdpi.comnih.gov |
| Vaccinium spp. (Blueberry, Cranberry, Lingonberry) | Resveratrol, Pterostilbene, Piceatannol | Berries (Fruit) nih.gov |
| Rheum rhaponticum (Rhubarb) | Rhaponticin, Deoxyrhaponticin, Rhapontigenin, Deoxyrhapontigenin | Roots kirj.eealtmeyers.org |
Biosynthetic Pathways (e.g., Shikimate and Acetate (B1210297)/Malonate Pathways)
The biosynthesis of this compound and its derivatives is a classic example of secondary metabolism in plants, involving the convergence of two primary metabolic pathways: the shikimate pathway and the acetate/malonate pathway. oup.comnih.gov This dual origin classifies stilbenes as metabolic hybrids. oup.com
Shikimate Pathway : This pathway is the starting point for the synthesis of most aromatic compounds in plants. gacbe.ac.innih.gov It begins with phosphoenolpyruvate (B93156) (from glycolysis) and erythrose 4-phosphate (from the pentose (B10789219) phosphate (B84403) pathway) and proceeds through a series of enzymatic steps to produce the aromatic amino acid L-phenylalanine. nih.govnih.gov L-phenylalanine is then converted to cinnamic acid, which is subsequently hydroxylated to form p-coumaric acid. A coenzyme A (CoA) molecule is then attached to create the activated intermediate, p-coumaroyl-CoA. nih.gov This molecule provides the C6-C2 unit (a phenyl ring and two carbon atoms) of the stilbene backbone.
Acetate/Malonate Pathway : This pathway provides the building blocks for the second aromatic ring. researchgate.net Acetyl-CoA, derived from pyruvate, is carboxylated to form malonyl-CoA. researchgate.net
The key step in stilbene biosynthesis is the condensation reaction catalyzed by the enzyme stilbene synthase (STS) . researchgate.net This enzyme facilitates the condensation of one molecule of p-coumaroyl-CoA (from the shikimate pathway) with three molecules of malonyl-CoA (from the acetate/malonate pathway) to form the characteristic C6-C2-C6 backbone of stilbenes, with resveratrol (3,5,4'-trihydroxystilbene) being the primary product in many plants, including grapevines. researchgate.netresearchgate.net From this core structure, other this compound derivatives are formed through subsequent enzymatic modifications such as hydroxylation, methylation, glycosylation, or oligomerization. nih.gov
Role as Lignin (B12514952) Monomers and Incorporation into Lignin Polymers
Lignin is a complex aromatic polymer essential for structural support in terrestrial plants, traditionally understood to be formed from the oxidative coupling of three primary monolignols: p-coumaryl, coniferyl, and sinapyl alcohols. nih.govnih.gov However, recent research has expanded this definition, revealing that certain phenolic compounds outside the canonical monolignol pathway, including hydroxystilbenes, can act as genuine lignin monomers. nih.govnih.govresearchgate.net
Hydroxystilbenes are considered non-canonical lignin monomers that can be incorporated into the lignin polymer during its formation (lignification). nih.gov This process occurs through oxidative radical coupling reactions, similar to how traditional monolignols polymerize. nih.govnih.gov The free hydroxyl group on the stilbene molecule can be oxidized by enzymes like peroxidases to form a radical, which can then couple with radicals of monolignols or the growing lignin polymer. oup.comnih.gov
Evidence for this incorporation comes from advanced analytical techniques like 2D-NMR spectroscopy and chemical degradation methods such as derivatization followed by reductive cleavage (DFRC). nih.govnih.gov Studies have demonstrated that:
Hydroxystilbenes like piceatannol and resveratrol are incorporated into the lignins of palm fruit endocarps. nih.govresearchgate.net
The release of these stilbenes by DFRC, a method that cleaves β-ether bonds, indicates they are integrated into the polymer backbone through these common lignin linkages. nih.govnih.gov
In Norway spruce (Picea abies) bark, hydroxystilbene glucosides (such as isorhapontin (B1234551) and astringin) are incorporated into the lignin polymer, representing the first authenticated cases of phenolic glycosides acting as lignin monomers. nih.govresearchgate.net
The ability of hydroxystilbenes to participate in lignification demonstrates the metabolic flexibility of plants and suggests that these "stilbenolignin" polymers may possess unique structural properties. nih.govresearchgate.net
Function as Phytoalexins in Plant Defense
One of the primary ecological roles of this compound and its derivatives is to function as phytoalexins. nih.govnih.gov Phytoalexins are low molecular weight, antimicrobial compounds that are synthesized by and accumulate in plants de novo in response to biotic or abiotic stress. mdpi.comnih.gov They are a key component of the plant's inducible defense system. mdpi.com
The production of hydroxystilbenes is often triggered by external stimuli such as fungal infection, bacterial attack, insect damage, or exposure to UV radiation. nih.govnih.govrsc.orgnih.gov For instance, in grapevines, resveratrol accumulation is a well-documented defense response against fungal pathogens like Botrytis cinerea (grey mold) and Plasmopara viticola (downy mildew). nih.gov
Structure Activity Relationships Sar and Physicochemical Influences on 4 Hydroxystilbene Activity
Significance of Hydroxyl Group Position and Number
The presence, number, and position of hydroxyl (-OH) groups on the stilbene (B7821643) core are paramount to the biological activities of 4-hydroxystilbene (B177177). These groups are primary determinants of the molecule's ability to interact with receptors and participate in antioxidant processes.
The hydroxyl group at the 4'-position of the stilbene backbone is a crucial determinant for several of its key biological functions.
Estrogenic Activity: The 4'-hydroxyl group is a fundamental requirement for the estrogenic activity of stilbene derivatives. nih.gov This functional group plays a vital role in binding to the estrogen receptor (ER), particularly ERα. researchgate.net The interaction often involves the formation of hydrogen bonds with key amino acid residues, such as Glu353 and Arg394, within the receptor's ligand-binding pocket. researchgate.netmdpi.com The metabolism of trans-stilbene (B89595) by liver microsomal enzymes produces trans-4-hydroxystilbene, which exhibits these estrogenic effects. nih.govmdpi.com
Cytogenetic Activity: Research has demonstrated that the 4'-hydroxyl group is essential for the in vitro cytogenetic activity of stilbenes. Studies comparing various resveratrol (B1683913) analogues found that those possessing a 4'-hydroxyl group, including this compound, showed clear, concentration-dependent genotoxic responses in chromosomal aberration, micronucleus, and sister chromatid exchange tests. researchgate.net In fact, 4-hydroxy-trans-stilbene was identified as the most genotoxic among the tested analogues, suggesting the indispensability of this specific hydroxyl group for such activity. researchgate.net
Antioxidant Activity: The antioxidant capacity of hydroxystilbenes is significantly influenced by the 4'-hydroxyl group. This group is essential for scavenging free radicals, a key mechanism of antioxidant action. researchgate.net The hydrogen-donating ability of the 4'-OH group contributes to the molecule's capacity to neutralize reactive oxygen species. researchgate.net Theoretical and experimental studies have shown that the 4'-hydroxyl is more reactive and that the resulting 4'-phenoxyl radical is more stable, making this position a primary site for antioxidant reactions. researchgate.net
Impact of Methoxy (B1213986) Substitutions on Lipophilicity and Bioactivity
The substitution of hydroxyl groups with methoxy (-OCH₃) groups is a common strategy in medicinal chemistry to modulate the properties of a parent compound like this compound. This modification significantly impacts the molecule's lipophilicity and, consequently, its biological activity.
Methoxylation generally increases the lipophilicity of stilbene compounds. nih.gov This increased lipophilicity can enhance permeability across cell membranes, potentially leading to greater bioavailability compared to their hydroxylated counterparts. nih.gov For instance, pterostilbene (B91288) (trans-3,5-dimethoxy-4′-hydroxystilbene), a methoxylated analog of resveratrol, exhibits higher bioavailability. nih.gov The methoxy groups protect the molecule from rapid metabolism, such as glucuronidation and sulfation, which are common metabolic pathways for phenolic hydroxyl groups. nih.govnih.gov
However, the effect of methoxylation on bioactivity is not always straightforward. While increased lipophilicity can lead to enhanced cellular uptake, it can also alter the interaction with target proteins. nih.gov In some cases, methoxylated stilbenes have shown more potent anticancer and cytotoxic effects than resveratrol. nih.govum.es For example, certain trimethoxy and tetramethoxy-trans-stilbene derivatives displayed higher cytotoxicity in breast cancer cell lines than resveratrol. nih.govnih.gov Conversely, in some contexts, the presence of a free phenolic group is essential for specific activities, and methoxylation can diminish or alter this activity. mdpi.com
| Compound | Substitution Pattern | Impact on Lipophilicity | General Effect on Bioavailability | Observed Bioactivity Notes |
|---|---|---|---|---|
| This compound | 4'-OH | Lower | Lower (subject to rapid metabolism) | Free hydroxyl is crucial for estrogenic and certain antioxidant activities. |
| Pterostilbene | 3,5-di-OCH₃, 4'-OH | Higher | Higher | Enhanced anticancer and neuroprotective effects in some models. nih.gov |
| Resveratrol Trimethylether | 3,5,4'-tri-OCH₃ | Significantly Higher | Enhanced | Increased in vivo bioactivity and antitumor activity in C. elegans model. nih.gov |
| 3,4,2',4'-tetramethoxy-trans-stilbene | Multiple OCH₃ | Higher | Enhanced | Showed high cytotoxicity in human myeloid leukemia cells. nih.gov |
Influence of Stereochemistry (cis/trans Isomerism) on Biological Activity
The ethylene (B1197577) bridge in the stilbene backbone allows for the existence of two geometric isomers: trans (E) and cis (Z). This stereochemistry plays a critical role in determining the biological activity of this compound.
The trans-isomer is generally the more stable and more biologically active form. nih.gov This preference is observed across various activities:
Antioxidant Activity: The antioxidant activity of trans-hydroxystilbenes is consistently greater than that of their corresponding cis-isomers. acs.org The planar structure of the trans form allows for better delocalization of the unpaired electron in the resulting phenoxyl radical, stabilizing it. In contrast, the folded structure of the cis isomer leads to steric hindrance, which reduces this delocalization and weakens its antioxidant capacity. acs.org The bond dissociation enthalpy of the phenolic O-H bond is consequently higher in the cis isomer, making it a less effective hydrogen donor. acs.org
Estrogenic Activity: The trans configuration is also favored for estrogenic activity. The liver microsomal enzyme system metabolizes trans-stilbene into the active trans-4-hydroxystilbene. nih.govmdpi.com Conversely, cis-stilbene (B147466) is not effectively metabolized to its active hydroxylated form and thus does not exhibit the same proestrogenic effects. nih.govmdpi.com
Antiproliferative Activity: While the trans form is often more active, some studies have shown that certain cis-methoxylated derivatives can exhibit potent antiproliferative and genotoxic effects, in some cases even more pronounced than their trans counterparts. nih.gov However, for hydroxylated stilbenes, the trans-configuration of the 4′-hydroxystyryl moiety is often considered essential for the inhibition of cell proliferation. researchgate.net
Effects of Other Substituents on Molecular Properties and Biological Function
Beyond hydroxyl and methoxy groups, the introduction of other substituents onto the stilbene rings can further modulate the molecule's properties and biological functions. The electronic nature (electron-donating or electron-withdrawing) and steric properties of these substituents are key factors. researchgate.net
Halogens: The introduction of halogen atoms (e.g., F, Cl) can significantly alter the electronic properties and lipophilicity of the stilbene molecule. In some resveratrol derivatives, replacing hydroxyl groups with chlorine or fluorine atoms increased the affinity for the aryl hydrocarbon receptor (AhR) while abolishing affinity for the estrogen receptor. acs.org Halogen substitution can provide optimal lipophilicity, and certain chlorinated derivatives have shown higher antioxidant activity than resveratrol. researchgate.net
Nitro and Amino Groups: A 4-nitro- or 4-amino- group can also contribute to the estrogenic effect of stilbenes, highlighting that substituents other than a hydroxyl group at this position can facilitate receptor interaction. nih.govmdpi.com
Alkyl and Other Lipophilic Groups: The addition of lipophilic substituents, such as alkyl groups, to the vinyl chain of stilbene derivatives can enhance estrogenic effects. nih.gov This is exemplified by diethylstilbestrol (B1670540) (DES), where ethyl groups on the ethylene bridge dramatically increase its estrogenic potency compared to 4,4'-dihydroxystilbene (B84347). nih.gov
Computational and Molecular Docking Studies for Receptor Interactions
Computational methods, particularly molecular docking, have become invaluable tools for understanding the interactions between this compound derivatives and their biological targets at a molecular level. These studies provide insights into the binding modes and affinities that underpin biological activity.
Molecular docking simulations are frequently used to study the interaction of stilbene derivatives with the estrogen receptor (ERα). researchgate.netresearchgate.net These studies consistently highlight the importance of the 4'-hydroxyl group, which typically acts as a hydrogen bond donor, interacting with key amino acid residues like ARG394 and GLU353 in the ERα ligand-binding domain. researchgate.netmdpi.com The rest of the molecule, including the second phenyl ring and the ethylene bridge, generally engages in hydrophobic interactions with residues such as Leu346, Thr347, and Leu525. mdpi.com
These computational models can:
Predict Binding Affinity: Docking programs calculate a binding energy score (e.g., in kcal/mol), which estimates the strength of the interaction between the ligand and the receptor. nih.gov This allows for the virtual screening of numerous derivatives to identify those with the most favorable binding potential.
Explain Structure-Activity Relationships: By visualizing the docked conformation, researchers can rationalize why certain substituents enhance or diminish activity. For example, docking can show how a bulky substituent might cause a steric clash, preventing optimal binding, or how a specific functional group can form an additional favorable hydrogen bond. e-lactancia.org
Guide Drug Design: The insights gained from docking studies can guide the synthesis of new derivatives with improved activity. By identifying key interaction points, chemists can design molecules that better complement the receptor's binding site. nih.gov
For example, a docking study of 4-hydroxytamoxifen (B85900) (a well-known stilbene derivative) into the ERα structure (PDB code: 3ERT) is often used as a reference to validate docking procedures and to compare the binding modes of novel compounds. researchgate.netmdpi.com Such studies have confirmed that the phenolic hydroxyl group is a critical anchor for binding within the receptor. mdpi.com
Q & A
Basic Research Questions
Q. What are the optimal methods for synthesizing 4-hydroxystilbene with high purity and yield?
- Methodology : Enzymatic synthesis using fungal unspecific peroxygenases (UPOs) like AaeUPO provides high catalytic efficiency (kcat/Km ≈ 200,000) and selectivity for 4,4′-dihydroxystilbene derivatives. This method avoids multi-step chemical synthesis and enables single-step hydroxylation of trans-stilbene precursors . For chemical synthesis, NMR characterization (e.g., 1H-NMR at 300 MHz in CDCl3, δ = 7.49 ppm for aromatic protons) ensures structural validation .
Q. How can researchers verify the identity of newly synthesized this compound derivatives?
- Methodology : Combine spectroscopic techniques (e.g., NMR, UV-Vis) with chromatographic purity checks (HPLC/GC-MS). For novel compounds, provide full characterization data (e.g., melting points, HRMS, and X-ray crystallography for crystalline derivatives). Reference known spectral data for this compound, such as the distinctive O-H proton signal at δ = 4.77 ppm in 1H-NMR . Peer-reviewed protocols for compound validation should be followed to ensure reproducibility .
Q. What are the key solubility and stability considerations for this compound in experimental settings?
- Methodology : this compound is sparingly soluble in water (8.45 mg/mL at 25°C) but freely soluble in ethanol and organic solvents. Stability studies should assess photodegradation (e.g., UV light exposure) and pH-dependent isomerization. For example, this compound exhibits pH-sensitive proton transfer in aqueous solutions, requiring controlled storage in inert atmospheres .
Advanced Research Questions
Q. How do species-specific differences in hepatic metabolism affect the interpretation of this compound bioactivity studies?
- Methodology : In vivo studies in rabbits and guinea pigs show robust hydroxylation of trans-stilbene to this compound and its methylated analogues, whereas mice produce limited 4,4′-dihydroxystilbene . Use species-matched liver microsomes to replicate metabolic pathways. For example, rabbit liver microsomes retain "stilbene hydroxylase" activity post-solubilization, enabling enzyme isolation . Cross-species comparisons require careful normalization of metabolic rates and metabolite profiling (e.g., LC-MS/MS).
Q. What experimental strategies resolve contradictions in reported binding modes of this compound derivatives to biological targets?
- Methodology : Conflicting binding modes (e.g., resveratrol analogs to transthyretin) can be addressed via X-ray crystallography or molecular docking simulations paired with mutagenesis. For this compound, assess substituent effects (e.g., methoxy groups) on binding affinity using isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) .
Q. Why does this compound exhibit distinct photochemical behavior compared to its 3-hydroxyl isomer?
- Methodology : Time-resolved fluorescence spectroscopy reveals that this compound has a low excited-state C=C torsional barrier, leading to rapid isomerization rather than proton transfer. In contrast, 3-hydroxystilbene acts as a photoacid due to a higher torsional barrier and longer singlet lifetime. Use Förster cycle analysis to calculate pKa* values and validate with singular value decomposition (SVD) .
Q. How can researchers optimize catalytic chemoenzymatic systems for scalable this compound production?
- Methodology : Implement continuous-flow reactors with immobilized UPOs (e.g., AaeUPO) to enhance turnover numbers. Kinetic studies show that H2O2 concentration must be tightly regulated to prevent enzyme inactivation. Co-substrate engineering (e.g., glucose oxidase for in situ H2O2 generation) improves sustainability .
Methodological Considerations
- Data Contradictions : Address discrepancies in hydroxylation yields (e.g., mouse vs. rabbit studies) by standardizing in vitro conditions (e.g., microsomal protein concentration, NADPH cofactor levels) .
- Safety Protocols : Follow GHS guidelines for handling this compound derivatives (e.g., PPE for skin/eye protection, fume hoods for dust control) .
- Ethical Reporting : Disclose synthetic routes, purity thresholds, and negative results to enhance reproducibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
